molecular formula C15H12FN3O2 B15056169 5-(4-((4-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

5-(4-((4-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B15056169
M. Wt: 285.27 g/mol
InChI Key: CBUCKZAURDEHPF-UHFFFAOYSA-N
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Description

5-(4-((4-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of a fluorobenzyl group further enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a phenolic compound to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-((4-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-(4-((4-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-((4-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. The 1,3,4-oxadiazole ring can also participate in various chemical interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-((4-Fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the 1,3,4-oxadiazole ring and the fluorobenzyl group. This combination imparts specific chemical and biological properties that are not found in simpler compounds like phenylboronic acid.

Properties

Molecular Formula

C15H12FN3O2

Molecular Weight

285.27 g/mol

IUPAC Name

5-[4-[(4-fluorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H12FN3O2/c16-12-5-1-10(2-6-12)9-20-13-7-3-11(4-8-13)14-18-19-15(17)21-14/h1-8H,9H2,(H2,17,19)

InChI Key

CBUCKZAURDEHPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NN=C(O3)N)F

Origin of Product

United States

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